molecular formula C5H10Cl2O B14580068 1,1-Dichloro-2-methylbutan-2-ol CAS No. 61104-45-8

1,1-Dichloro-2-methylbutan-2-ol

Cat. No.: B14580068
CAS No.: 61104-45-8
M. Wt: 157.04 g/mol
InChI Key: GUYQFLUFAQYSCS-UHFFFAOYSA-N
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Description

Contextualization within the Field of Halogenated Tertiary Alcohols

Halogenated tertiary alcohols are a class of organic compounds characterized by a hydroxyl (-OH) group attached to a tertiary carbon atom, with one or more halogen atoms present elsewhere in the molecule. Tertiary alcohols, in general, exhibit distinct reactivity compared to their primary and secondary counterparts. nih.gov The presence of three alkyl groups attached to the carbinol carbon (the carbon bearing the -OH group) leads to increased steric hindrance and the formation of a relatively stable tertiary carbocation upon protonation and loss of water. stackexchange.com This inherent reactivity makes them valuable intermediates in various chemical transformations. britannica.com

Significance of Dichlorinated Compounds in Organic Synthesis and Methodology Development

Dichlorinated compounds, molecules containing two chlorine atoms, are of considerable importance in the field of organic synthesis. wikipedia.org Chlorine is an abundant and relatively inexpensive element, making its incorporation into organic molecules economically viable for a wide range of applications. wikipedia.org Dichlorinated motifs are found in numerous pharmaceuticals, agrochemicals, and materials. solubilityofthings.com

The presence of two chlorine atoms on a single carbon atom, as seen in the dichloromethyl group of 1,1-Dichloro-2-methylbutan-2-ol, provides a unique synthetic handle. This "gem-dichloro" arrangement can be a precursor to other functional groups through various chemical transformations. For instance, these groups can be converted into aldehydes, carboxylic acids, or other moieties, making them valuable building blocks in the construction of more complex molecules. britannica.com The development of new methods to synthesize and utilize dichlorinated compounds is an active area of research in organic chemistry, as it expands the toolbox available to synthetic chemists for creating novel and valuable substances. solubilityofthings.com

Overview of Current Research Trends and Unaddressed Challenges Pertaining to this compound

Direct research specifically focused on this compound appears to be limited in the public domain. Much of the available information comes from chemical databases and suppliers, with a noticeable lack of dedicated scholarly articles detailing its synthesis, reactivity, or applications. nih.gov This suggests that the compound may be a relatively niche or underexplored chemical entity.

Current research trends in the broader field of halogenated alcohols and dichlorinated compounds point towards several areas where a compound like this compound could be of interest. These include:

Asymmetric Catalysis: The development of chiral versions of such molecules could be valuable in stereoselective synthesis. nih.gov

Novel Reaction Discovery: Its unique combination of functional groups could lead to the discovery of new chemical reactions and transformations.

Medicinal Chemistry: Halogenated compounds often exhibit interesting biological activities, and this molecule could serve as a scaffold for the development of new therapeutic agents. nih.gov

The primary challenge pertaining to this compound is the lack of a substantial body of published research. Key unaddressed areas include:

Optimized Synthesis: While general methods for the synthesis of halogenated tertiary alcohols exist, specific, high-yielding, and scalable methods for this compound have not been widely reported. google.com

Reactivity Profile: A systematic study of its reactivity with various reagents is needed to understand its potential as a synthetic intermediate.

Potential Applications: Without dedicated research, its potential applications in various fields of chemistry remain speculative.

The table below provides a summary of the key properties of this compound based on available data. nih.gov

PropertyValue
Molecular FormulaC5H10Cl2O
Molecular Weight157.04 g/mol
IUPAC NameThis compound
CAS Number61104-45-8

Further investigation into this and similar molecules is warranted to unlock their full potential in chemical research and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61104-45-8

Molecular Formula

C5H10Cl2O

Molecular Weight

157.04 g/mol

IUPAC Name

1,1-dichloro-2-methylbutan-2-ol

InChI

InChI=1S/C5H10Cl2O/c1-3-5(2,8)4(6)7/h4,8H,3H2,1-2H3

InChI Key

GUYQFLUFAQYSCS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(Cl)Cl)O

Origin of Product

United States

Reaction Mechanisms and Reactivity of 1,1 Dichloro 2 Methylbutan 2 Ol

Nucleophilic Substitution Pathways Involving the Hydroxyl and Chlorine Moieties

Nucleophilic substitution reactions are fundamental processes in organic chemistry where a nucleophile replaces a leaving group. For 1,1-dichloro-2-methylbutan-2-ol, both the hydroxyl (-OH) group and the chlorine (-Cl) atoms can potentially act as leaving groups, though the hydroxyl group requires protonation to become a good leaving group (H₂O).

The S(_{N})1 (Substitution Nucleophilic Unimolecular) reaction is a stepwise mechanism that proceeds through a carbocation intermediate. masterorganicchemistry.com This pathway is highly favored for tertiary substrates like this compound, where the hydroxyl group is attached to a tertiary carbon. youtube.com

The mechanism involves two primary steps:

Formation of a Carbocation: In the presence of a strong acid, the hydroxyl group is protonated to form an alkyloxonium ion. libretexts.org This ion contains a water molecule, which is an excellent leaving group. The departure of the water molecule is the slow, rate-determining step, resulting in the formation of a tertiary carbocation. xula.eduyoutube.com

Nucleophilic Attack: A nucleophile attacks the planar carbocation intermediate. This attack can occur from either face of the carbocation. masterorganicchemistry.com

The key intermediate in this pathway is the 1,1-dichloro-2-methylbutan-2-yl cation. The stability of this carbocation is a critical factor in the facility of the S(_{N})1 reaction.

Characteristics of the Carbocation Intermediate:

Structure: The central carbon atom bearing the positive charge is sp²-hybridized with a trigonal planar geometry and an empty p-orbital. masterorganicchemistry.comyoutube.com

Stability: Tertiary carbocations are significantly more stable than secondary or primary carbocations. youtube.comlearncbse.in This increased stability is attributed to two main factors:

Hyperconjugation: The interaction between the filled orbitals of adjacent carbon-carbon or carbon-hydrogen bonds and the empty p-orbital of the carbocation helps to delocalize the positive charge. youtube.com

Inductive Effect: The adjacent alkyl groups are electron-donating, which helps to stabilize the positive charge on the central carbon. youtube.com

However, the presence of the electron-withdrawing dichloromethyl group (-CHCl₂) adjacent to the carbocation center will have a destabilizing inductive effect, pulling electron density away from the positively charged carbon. This effect would likely reduce the stability of the carbocation compared to a simple tertiary carbocation like the tert-amyl cation (from 2-methyl-2-butanol) and thus may decrease the rate of the S(_{N})1 reaction. xula.edu In some cases, carbocation rearrangements like hydride or methyl shifts can occur to form a more stable intermediate, though in this specific structure, a more stable carbocation is not readily accessible through a simple shift. youtube.comyoutube.com

Table 1: Comparison of Factors Favoring S({N})1 vs. S({N})2 Reactions

FeatureS({N})1 MechanismS(_{N})2 Mechanism
Substrate Structure Tertiary > Secondary >> Primary youtube.comMethyl > Primary > Secondary >> Tertiary masterorganicchemistry.com
Kinetics Unimolecular, Rate = k[Substrate] masterorganicchemistry.comyoutube.comBimolecular, Rate = k[Substrate][Nucleophile] youtube.com
Mechanism Two-step, via carbocation intermediate masterorganicchemistry.comOne-step, concerted reaction youtube.com
Stereochemistry Racemization (mixture of inversion and retention) masterorganicchemistry.comComplete inversion of configuration masterorganicchemistry.comyoutube.com
Nucleophile Weak nucleophiles are effective youtube.comStrong nucleophiles are required youtube.com
Leaving Group Good leaving group is crucialGood leaving group is important
Solvent Polar protic solvents favored stackexchange.comPolar aprotic solvents favored youtube.com

The S({N})2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted mechanism where the nucleophile attacks the substrate at the same time as the leaving group departs. youtube.comyoutube.com This mechanism is highly sensitive to steric hindrance. masterorganicchemistry.com For this compound, an S({N})2 reaction at the tertiary carbon center is sterically hindered and therefore extremely unlikely. learncbse.instackexchange.com

The hallmark of the S(_{N})2 mechanism is a "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group. masterorganicchemistry.com This leads to a transition state where the central carbon is momentarily pentacoordinate, with partial bonds to both the incoming nucleophile and the departing leaving group. youtube.comyoutube.comyoutube.com The geometry of this transition state is typically trigonal bipyramidal. masterorganicchemistry.comyoutube.com The significant steric bulk from the methyl, ethyl, and dichloromethyl groups surrounding the tertiary carbon in this compound prevents a nucleophile from achieving the necessary trajectory for a backside attack.

Regioselectivity refers to the preference for reaction at one site over another. In substitution reactions of this compound under S(_{N})1 conditions, the reaction is highly regioselective for the tertiary carbon atom due to the superior stability of the resulting tertiary carbocation. youtube.comaskfilo.com

Stereochemistry concerns the three-dimensional arrangement of atoms.

S({N})1 Stereochemistry: The carbocation intermediate formed in an S({N})1 reaction is planar. masterorganicchemistry.com Consequently, the nucleophile can attack from either the top or bottom face with nearly equal probability. If the starting material is chiral, this leads to a mixture of retention and inversion of configuration, often resulting in a racemic or partially racemized product. masterorganicchemistry.com

S(_{N})2 Stereochemistry: The concerted backside attack of the S({N})2 mechanism dictates a specific stereochemical outcome: complete inversion of the configuration at the reaction center, often called a Walden inversion. masterorganicchemistry.comyoutube.com Although this pathway is not favored for the tertiary alcohol in this compound, it is a defining characteristic of the S({N})2 reaction. youtube.com

Elimination Reactions

Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a double or triple bond. For this compound, elimination reactions can lead to the formation of various alkenes.

The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. libretexts.org Since this compound is a tertiary alcohol, its dehydration proceeds readily via an E1 (Elimination Unimolecular) mechanism, which shares the same initial carbocation formation step as the S(_{N})1 reaction. libretexts.org

The E1 mechanism for dehydration involves:

Protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group. libretexts.orgyoutube.com

Loss of a water molecule to form the tertiary carbocation intermediate. This is the rate-determining step. libretexts.org

A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent (beta) to the positively charged carbon, and the electrons from the C-H bond form a π bond. youtube.com

When multiple beta-protons are available, a mixture of alkene products can be formed. The regioselectivity of the elimination is generally governed by Zaitsev's Rule , which states that the major product will be the most substituted (and therefore most stable) alkene. masterorganicchemistry.com

For the 1,1-dichloro-2-methylbutan-2-yl cation, there are two types of adjacent protons that can be removed:

From the methylene (-CH₂-) group of the ethyl moiety: This leads to the formation of 1,1-dichloro-2-methylbut-2-ene . This is a trisubstituted alkene and is predicted to be the major product according to Zaitsev's rule.

From the methyl (-CH₃) group: This leads to the formation of 3,3-dichloro-2-methylbut-1-ene . This is a disubstituted alkene and is expected to be the minor product.

The choice between acidic and basic conditions profoundly impacts the mechanism and outcome of elimination reactions.

Acidic Conditions:

Favor E1 and S(_{N})1 pathways for tertiary alcohols. libretexts.org

The acid protonates the poor -OH leaving group, converting it into a good H₂O leaving group, which facilitates carbocation formation. youtube.com

Higher temperatures generally favor elimination (E1) over substitution (S(_{N})1). amazonaws.com

Basic Conditions:

Strong bases promote the E2 (Elimination Bimolecular) mechanism. youtube.comamazonaws.com The E2 reaction is a concerted process where the base removes a beta-proton simultaneously as the leaving group departs. youtube.com

For the hydroxyl group to be eliminated under basic conditions, it would first need to be converted into a better leaving group (e.g., a tosylate). Direct elimination of -OH is difficult as the hydroxide ion (OH⁻) is a poor leaving group.

A strong, sterically hindered base, such as potassium tert-butoxide, is often used to favor elimination over substitution. amazonaws.com

In some cases, an E1cB (Elimination Unimolecular Conjugate Base) mechanism can occur under basic conditions, which involves the formation of a carbanion intermediate. nih.gov This is typically seen when the beta-protons are particularly acidic due to adjacent electron-withdrawing groups. nih.gov

Table 2: Conditions Favoring Different Elimination Mechanisms

MechanismSubstrateBase/AcidLeaving GroupSolventKey Feature
E1 Tertiary > SecondaryWeak base / Strong acidGoodPolar ProticCarbocation intermediate; Zaitsev product favored masterorganicchemistry.com
E2 Tertiary > Secondary > PrimaryStrong, often bulky baseGoodAprotic/ProticConcerted; Requires anti-periplanar geometry youtube.com
E1cB Substrate with acidic β-HStrong basePoor to moderatePolarCarbanion intermediate nih.gov

Derivatization Reactions of the Tertiary Alcohol Functionality

The tertiary nature of the alcohol in this compound, combined with the electronic effects of the adjacent dichloromethyl group, dictates its reactivity in derivatization reactions.

Esterification and Etherification Mechanisms

The conversion of the hydroxyl group in this compound to an ester or ether is challenging due to several structural and electronic factors.

Esterification: Direct acid-catalyzed esterification, such as the Fischer esterification, is generally ineffective for tertiary alcohols like this compound. quora.comcommonorganicchemistry.com The primary obstacles are significant steric hindrance around the tertiary carbon, which impedes the nucleophilic attack of the alcohol onto the protonated carboxylic acid, and the propensity for elimination (dehydration) under strong acid and heat to form an alkene. quora.com

To achieve esterification, more reactive acylating agents are necessary, typically proceeding through a nucleophilic acyl substitution mechanism. reddit.com

Using Acyl Chlorides or Anhydrides: This is a more viable method. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride or anhydride. This is often performed in the presence of a non-nucleophilic base, like pyridine, to neutralize the HCl or carboxylic acid byproduct. quora.com Even with this approach, the significant steric hindrance can lead to slow reaction rates.

Etherification: Similar to esterification, acid-catalyzed etherification is problematic due to the risk of elimination. The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is not applicable for synthesizing ethers from a tertiary alcohol due to the strong basicity of the required alkoxide favoring elimination of the alkyl halide.

Viable etherification strategies often involve the formation of a stable carbocation from the tertiary alcohol, which is then trapped by another alcohol molecule. masterorganicchemistry.com However, for this compound, the strong electron-withdrawing inductive effect of the two chlorine atoms on the adjacent carbon would destabilize the tertiary carbocation, making SN1-type pathways less favorable compared to a non-chlorinated analog like tert-amyl alcohol. msu.edu

Reaction TypeMechanism Feasibility for this compoundKey Challenges
Fischer EsterificationVery Low / ImpracticalSteric Hindrance, Carbocation Instability, Elimination Side Reactions quora.com
Acyl Chloride/Anhydride EsterificationModerateSteric Hindrance, Slow Reaction Rates reddit.com
Williamson Ether Synthesis (as substrate)Not ApplicableRequires formation of a strongly basic alkoxide, leading to elimination.
Acid-Catalyzed Dehydration/EtherificationLowCarbocation destabilized by adjacent CCl2 group, Elimination is a major competing reaction. msu.edu

Oxidation Reactions and Product Characterization

Tertiary alcohols are characteristically resistant to oxidation under standard conditions. studymind.co.ukchemistryviews.org This is because the carbon atom bearing the hydroxyl group (the carbinol carbon) does not have a hydrogen atom attached to it. libretexts.org

Oxidation of primary and secondary alcohols proceeds by the removal of a hydrogen from the hydroxyl group and a hydrogen from the carbinol carbon to form a carbon-oxygen double bond. libretexts.orgchemguide.co.uk In this compound, the absence of a hydrogen on the C2 carbon prevents the formation of a ketone without the cleavage of a carbon-carbon bond.

Reaction with Common Oxidizing Agents: When treated with common oxidizing agents such as potassium dichromate (K₂Cr₂O₇) in acidic solution, potassium permanganate (KMnO₄), or chromic acid (H₂CrO₄), no reaction is typically observed. libretexts.orglibretexts.org The orange color of a dichromate solution, for instance, would remain unchanged, indicating the absence of oxidation. studymind.co.uk

Forced Oxidation: Under harsh, forcing conditions (e.g., strong acid and high heat), the carbon skeleton of the molecule may undergo degradation, leading to a mixture of smaller products through the cleavage of C-C bonds, but this is not considered a synthetically useful transformation. scienceready.com.au

Therefore, the primary "product" of subjecting this compound to standard oxidizing agents is the unreacted starting material.

Oxidizing AgentExpected ProductObservable Result
Acidified K₂Cr₂O₇ / Na₂Cr₂O₇No ReactionSolution remains orange studymind.co.uklibretexts.org
KMnO₄ (cold, dilute)No ReactionSolution remains purple
Pyridinium chlorochromate (PCC)No ReactionMixture remains unchanged libretexts.org
Strong Oxidants & High HeatDegradation/FragmentationFormation of various smaller molecules

Intramolecular Rearrangements and Cyclization Reactions of this compound Analogs

Carbocation Rearrangements: In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (H₂O). Loss of water would generate a tertiary carbocation. Although destabilized by the adjacent dichloromethyl group, if this carbocation were to form, it could potentially undergo rearrangement. For example, in an analog with a different alkyl structure, a less stable carbocation could rearrange via a 1,2-hydride or 1,2-alkyl shift to form a more stable one. However, given the initial stability of the tertiary carbocation, such rearrangements are less likely unless a more stable, resonance-stabilized carbocation could be formed in an analog.

Intramolecular Cyclization (in Analogs): If an analog of this compound contained a nucleophilic group at a suitable position, intramolecular cyclization could occur. A common example is the acid-catalyzed cyclization of an unsaturated alcohol.

For instance, a hypothetical analog such as 1,1-dichloro-2-methylhex-5-en-2-ol could undergo an intramolecular cyclization. After protonation of the hydroxyl group and its departure as water, the resulting tertiary carbocation could be attacked by the nucleophilic π-bond of the alkene. This process would result in the formation of a cyclic ether, specifically a substituted tetrahydropyran or tetrahydrofuran ring, depending on the regioselectivity of the ring closure. This type of reaction is a variant of the Prins cyclization.

Comparative Reactivity Studies with Monochlorinated and Non-chlorinated Butanols

The reactivity of this compound is best understood by comparing it to its structural relatives: 1-chloro-2-methylbutan-2-ol (monochlorinated) and 2-methylbutan-2-ol (non-chlorinated). The key differences arise from the powerful inductive electron-withdrawing effect (-I effect) of the chlorine atoms.

Acidity of the Hydroxyl Group: The acidity of the alcohol proton increases with the number of electron-withdrawing chlorine atoms. The C-Cl bonds pull electron density away from the carbinol carbon, which in turn pulls density from the oxygen atom. This polarizes the O-H bond, making the proton more easily abstracted by a base.

Acidity Trend: 2-methylbutan-2-ol < 1-chloro-2-methylbutan-2-ol < this compound

Reactivity in SN1/E1 Reactions: These reactions proceed through a carbocation intermediate. The stability of this intermediate is paramount to the reaction rate. Electron-withdrawing groups destabilize an adjacent carbocation.

Reactivity Trend: this compound < 1-chloro-2-methylbutan-2-ol < 2-methylbutan-2-ol

The two chlorine atoms in this compound strongly destabilize the formation of the adjacent tertiary carbocation, significantly slowing down SN1 and E1 reaction rates compared to the non-chlorinated analog, 2-methylbutan-2-ol, which reacts most readily. scienceready.com.au The monochlorinated compound would have an intermediate reactivity.

CompoundNumber of α-ChlorinesRelative Acidity (Qualitative)Relative SN1/E1 Reactivity (Qualitative)
2-methylbutan-2-ol0Least AcidicHighest
1-chloro-2-methylbutan-2-ol1IntermediateIntermediate
This compound2Most AcidicLowest

Stereochemical Investigations of 1,1 Dichloro 2 Methylbutan 2 Ol

Elucidation of Chiral Properties and Isomeric Forms

The molecular structure of 1,1-dichloro-2-methylbutan-2-ol reveals the presence of a chiral center at the second carbon atom (C2). This carbon is bonded to four different substituent groups: a hydroxyl group (-OH), a methyl group (-CH3), an ethyl group (-CH2CH3), and a dichloromethyl group (-CHCl2). The presence of this stereocenter means that this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images, known as enantiomers. nih.govvaia.com

These enantiomers are designated as (R)-1,1-dichloro-2-methylbutan-2-ol and (S)-1,1-dichloro-2-methylbutan-2-ol based on the Cahn-Ingold-Prelog priority rules. The physical and chemical properties of these enantiomers are identical, with the exception of their interaction with plane-polarized light and other chiral substances. One enantiomer will rotate plane-polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal but opposite degree. A 1:1 mixture of the two enantiomers is known as a racemic mixture and is optically inactive because the rotations of the individual enantiomers cancel each other out.

Table 1: Isomeric Forms of this compound

IsomerChiralityOptical Activity
(R)-1,1-dichloro-2-methylbutan-2-olChiralOptically Active
(S)-1,1-dichloro-2-methylbutan-2-olChiralOptically Active
Racemic this compoundAchiral (mixture)Optically Inactive

Methodologies for Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry. For a molecule like this compound, several established strategies for stereoselective synthesis could theoretically be applied. These methods aim to produce a single enantiomer in excess over the other.

Common approaches include:

Chiral Pool Synthesis: This method utilizes a readily available, enantiopure natural product as the starting material. The existing stereocenter is incorporated into the final product through a series of chemical transformations.

Asymmetric Catalysis: This powerful technique employs a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. For the synthesis of a tertiary alcohol like this compound, this could involve the asymmetric addition of a nucleophile to a prochiral ketone.

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directing the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

While specific examples for the stereoselective synthesis of this compound are not documented in available literature, these general methodologies represent the current state-of-the-art for obtaining enantiopure chiral molecules.

Resolution of Enantiomers of this compound

When a racemic mixture is synthesized, it is often necessary to separate the individual enantiomers, a process known as resolution.

Diastereomeric Salt Formation and Crystallization Techniques

A widely used method for resolving a racemic mixture of a chiral alcohol is through the formation of diastereomeric salts. This involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral carboxylic acid or amine. The resulting products are diastereomers, which have different physical properties, including solubility.

The process would involve:

Reaction of racemic this compound with a single enantiomer of a chiral acid (e.g., (R)-mandelic acid) to form two diastereomeric esters.

These diastereomers ((R)-alcohol-(R)-acid and (S)-alcohol-(R)-acid) can then be separated by fractional crystallization due to their different solubilities in a given solvent.

Once separated, the individual diastereomers are hydrolyzed to yield the enantiomerically pure (R)- and (S)-1,1-dichloro-2-methylbutan-2-ol and the recovered chiral resolving agent.

Although this is a standard and effective technique, specific reports of its application to this compound are not found in the reviewed literature.

Enantioselective Chromatographic Separations

Another powerful technique for the separation of enantiomers is enantioselective chromatography. This method utilizes a chiral stationary phase (CSP) within a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to different retention times, allowing for their separation.

High-performance liquid chromatography (HPLC) with a chiral column is a common application of this technique. The choice of the chiral stationary phase is crucial and is often determined empirically for a specific class of compounds.

Analysis of Configuration Retention and Inversion in Specific Reactions

The stereochemical outcome of a chemical reaction at a chiral center is of paramount importance. Reactions can proceed with either retention of configuration, where the spatial arrangement of the substituents remains the same, or inversion of configuration, where the arrangement is reversed. The mechanism of the reaction dictates the stereochemical result.

For instance, in nucleophilic substitution reactions, an S(_N)2 mechanism typically proceeds with inversion of configuration, while an S(_N)1 mechanism often leads to racemization (a mixture of retention and inversion). In reactions where the bonds to the chiral center are not broken, the configuration is retained. doubtnut.com

A hypothetical example for this compound could be the reaction of one of its pure enantiomers. Analysis of the product's stereochemistry would reveal whether the reaction proceeded with retention or inversion of the configuration at the C2 carbon. However, specific studies detailing such reactions and their stereochemical outcomes for this compound are not available in the current body of scientific literature.

Theoretical and Computational Chemistry of 1,1 Dichloro 2 Methylbutan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of a molecule. These computational methods provide insights into molecular orbitals, charge distribution, and the energies of different molecular arrangements.

Molecular Orbital Analysis and Charge Distribution

A molecular orbital (MO) analysis for 1,1-dichloro-2-methylbutan-2-ol would describe the distribution and energy of its electrons, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is crucial for predicting the molecule's reactivity. Similarly, a charge distribution analysis would indicate the partial charges on each atom, highlighting the polar nature of the C-Cl and O-H bonds. However, specific studies detailing the MO analysis and charge distribution for this compound are not found in the reviewed literature.

Conformational Analysis and Potential Energy Surfaces

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict a variety of molecular properties.

Prediction of Spectroscopic Parameters and Spectral Interpretation

DFT calculations are commonly used to predict spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra. While experimental spectra for similar compounds may exist, specific DFT-based spectral predictions and detailed interpretations for this compound have not been identified in public research databases.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling using DFT can elucidate reaction mechanisms by identifying transition states and calculating activation energies. This would be particularly useful for understanding the reactivity of the hydroxyl and dichloro-methyl groups in this compound. Regrettably, there is no specific published research on the computational modeling of reaction pathways involving this compound.

Studies of Intermolecular Interactions and Solvation Effects

The study of intermolecular interactions is key to understanding the physical properties of a substance, such as its boiling point and solubility. Solvation effect studies investigate how a solvent influences the properties and behavior of a solute molecule. For this compound, this would involve analyzing potential hydrogen bonding due to the hydroxyl group and dipole-dipole interactions from the carbon-chlorine bonds. No specific theoretical studies on the intermolecular interactions or solvation effects of this compound could be located.

Analysis of Hydrogen Bonding Characteristics

Due to the presence of a hydroxyl (-OH) group, this compound can act as a hydrogen bond donor. The oxygen atom in the hydroxyl group can also function as a hydrogen bond acceptor. The hydrogen bonding capabilities are crucial in determining the compound's physical properties, such as boiling point and solubility. In the absence of specific studies, the analysis remains theoretical. The strength of hydrogen bonding would be influenced by the electron-withdrawing effect of the two chlorine atoms on the adjacent carbon, which could impact the acidity of the hydroxyl proton and the basicity of the oxygen atom.

Investigation of Charge Polarization and Dispersion Forces

Dispersion forces (London forces) are also present and increase with the size of the molecule and the number of electrons. As a molecule with a reasonable number of atoms, these forces will contribute to the intermolecular attractions.

Theoretical Studies on Solvent-Solute Interactions in Various Media

Specific theoretical studies on the interaction of this compound with various solvents are not available. However, based on its structure, it would be expected to be more soluble in polar organic solvents than in water. While it can form hydrogen bonds with water, the nonpolar ethyl and methyl groups, along with the chlorinated carbon, would limit its aqueous solubility. In nonpolar solvents, dispersion forces would be the primary mode of interaction.

Cheminformatics and Quantitative Structure-Property Relationships (QSPR)

There is no evidence of specific QSPR models developed for this compound in the available literature. QSPR studies aim to build mathematical models that correlate the structural or property descriptors of molecules with their activities or other properties.

Development of Predictive Models for Chemical Behavior and Reactivity

While general predictive models for the reactivity of halogenated alcohols exist, none are specifically tailored to this compound. Such models would theoretically predict its reactivity in various chemical reactions, such as nucleophilic substitution or elimination. The presence of the tertiary alcohol group and the geminal dichloro arrangement would be key structural features influencing its predicted behavior.

Application of Machine Learning Algorithms in Molecular Property Prediction

The application of machine learning in chemistry is a rapidly growing field. openreview.netarxiv.orgarxiv.org These algorithms are used to predict a wide range of molecular properties, from physical properties to biological activity. In principle, machine learning models could be trained on datasets of similar halogenated alcohols to predict the properties of this compound. However, no such specific applications to this compound have been documented in the searched results. The development of such models would require a substantial amount of experimental data for related compounds to ensure predictive accuracy.

Advanced Analytical Methodologies in the Research of 1,1 Dichloro 2 Methylbutan 2 Ol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of 1,1-dichloro-2-methylbutan-2-ol from complex mixtures and for its quantification.

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. epa.govresearchgate.net The retention time of the compound in the GC column is dependent on its volatility and its interaction with the stationary phase. nih.govnih.gov A non-polar or a medium-polarity column would likely be used for its separation. The choice of detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), will influence the sensitivity and selectivity of the analysis. The use of retention-time locked methods can improve the reproducibility of the analysis. researchgate.net

Typical GC Parameters for Analysis

Parameter Condition
ColumnNon-polar (e.g., DB-5) or medium-polarity (e.g., DB-210) capillary column epa.gov
Carrier GasHelium or Nitrogen
Injection ModeSplit/Splitless
DetectorFID or Mass Spectrometer
Temperature ProgramOptimized for separation from other components

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would be appropriate. wikipedia.orgjordilabs.comnih.gov In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wikipedia.org The retention of the compound is primarily governed by its hydrophobicity. jordilabs.com Isocratic or gradient elution can be employed to achieve optimal separation. nih.govhamiltoncompany.com Detection is commonly performed using a UV detector or a mass spectrometer (LC-MS).

Typical HPLC Parameters for Analysis

Parameter Condition
ColumnReversed-phase C18 or C8
Mobile PhaseWater/Acetonitrile or Water/Methanol gradient nih.gov
DetectionUV (at a low wavelength) or Mass Spectrometry
Flow RateTypical analytical flow rates (e.g., 0.5-1.5 mL/min)

Chiral Chromatography for Enantiomeric Excess and Optical Purity Determination

The determination of the enantiomeric composition of chiral molecules is a critical aspect of chemical research and development, particularly in fields where stereochemistry influences biological activity or material properties. For this compound, which possesses a chiral center at the C2 position, quantifying the relative amounts of its (R) and (S)-enantiomers is essential for understanding its stereospecific synthesis and potential applications. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), stands as the predominant technique for resolving enantiomers and determining enantiomeric excess (ee) and optical purity.

The principle of chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). This diastereomeric interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. The choice of the CSP and the mobile phase is paramount for achieving successful enantioseparation.

For a halogenated tertiary alcohol such as this compound, polysaccharide-based CSPs are often effective. These phases, typically derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, offer a wide range of chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole interactions, and steric effects. The presence of the hydroxyl group and the two chlorine atoms in this compound provides multiple points of interaction with the CSP.

In a typical HPLC method, a column such as one based on cellulose tris(3,5-dimethylphenylcarbamate) could be employed. nih.gov The mobile phase would likely consist of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol. The ratio of these solvents is optimized to achieve a balance between resolution and analysis time. Detection is commonly performed using a UV detector, as the compound may exhibit some UV absorbance, or a refractive index detector if UV absorbance is weak. For enhanced sensitivity and structural confirmation, mass spectrometry (MS) can be coupled with the HPLC system.

Alternatively, gas chromatography with a chiral capillary column can be utilized. nih.gov For volatile compounds like smaller alcohols, GC can provide high-resolution separations. Derivatization of the alcohol to a less polar ester or carbamate (B1207046) can sometimes enhance volatility and improve the separation on certain GC columns. nih.gov Cyclodextrin-based CSPs are frequently used in GC for the separation of chiral alcohols. nih.gov

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. Optical purity, which is the ratio of the observed specific rotation of a sample to the specific rotation of the pure enantiomer, is often assumed to be equivalent to the enantiomeric excess determined by chromatography.

Detailed Research Findings

Interactive Data Table: Hypothetical Chiral HPLC Separation of this compound Enantiomers

ParameterValue
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase (CSP) Cellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) 1.8
Enantiomeric Excess (ee) 95%

In this hypothetical analysis, the baseline separation of the two enantiomers with a resolution factor (Rs) of 1.8 indicates a robust and reliable method for quantifying the enantiomeric excess. An Rs value greater than 1.5 is generally considered to represent a complete separation of the two peaks. The calculated enantiomeric excess of 95% would signify a highly enriched sample of one enantiomer. Such data is crucial for validating the stereoselectivity of a synthetic route or for the quality control of the final product. The determination of enantiomeric excess is a critical step in the characterization of chiral compounds like this compound. heraldopenaccess.us

Applications of 1,1 Dichloro 2 Methylbutan 2 Ol in Organic Synthesis and Material Science

Role as a Versatile Synthetic Intermediate in Organic Transformations

Due to the presence of reactive functional groups, 1,1-dichloro-2-methylbutan-2-ol has the potential to serve as a synthetic intermediate. The hydroxyl group can undergo reactions typical of tertiary alcohols, such as esterification or conversion to an alkyl halide. The gem-dichloro group at the adjacent carbon atom could be susceptible to elimination reactions to form a vinyl chloride or substitution reactions under specific conditions. However, specific documented examples of its use as a versatile synthetic intermediate are not readily found in scientific literature.

Building Block for the Construction of Complex Organic Molecules

Theoretically, the carbon skeleton of this compound could be incorporated into larger, more complex molecular architectures.

While many halogenated organic molecules are precursors to pharmacologically active compounds, there is no specific information in the available literature linking this compound to the synthesis of any known pharmacologically relevant scaffolds.

The bifunctional nature of this compound suggests a potential role in the synthesis of specialty chemicals and polymers. For instance, the hydroxyl group could be used for polymerization reactions, while the dichloro-group could be modified to introduce other functionalities. Nevertheless, there are no specific research findings or patents that describe its use in the production of specialty chemicals or polymers.

Development of Novel Halogenated Compounds with Tunable Properties

The structure of this compound could, in principle, be modified to create other novel halogenated compounds. The reactivity of the hydroxyl and dichloro groups could be exploited to introduce different substituents, potentially leading to compounds with tailored electronic and steric properties. However, there is a lack of published research focusing on this specific application for this compound.

Integration into Organometallic and Heteroatom Chemistry

The chlorine atoms in this compound could potentially participate in organometallic coupling reactions, or the oxygen atom could act as a ligand for metal centers. Such reactions would integrate the molecule into the realms of organometallic and heteroatom chemistry. At present, there are no documented studies of such reactions involving this compound.

Environmental Fate and Transformation Studies of 1,1 Dichloro 2 Methylbutan 2 Ol

Degradation Pathways and Kinetics in Various Environmental Compartments

Detailed experimental data on the degradation kinetics and pathways of 1,1-Dichloro-2-methylbutan-2-ol in environmental compartments such as water, soil, and air are not available in published literature. The persistence and transformation of this compound are yet to be determined.

Hydrolytic Stability and Hydrolysis Product Identification

No specific studies on the hydrolytic stability of this compound have been identified. For geminal-dichloro compounds, hydrolysis can be a significant degradation pathway, potentially leading to the formation of corresponding aldehydes or ketones. In the case of tertiary alcohols, the stability of the tertiary carbocation can influence reaction rates. However, without experimental data, the hydrolysis rate and the identity of the resulting products for this compound remain speculative.

Photodegradation Mechanisms and Quantum Yields

There is no available information regarding the photodegradation of this compound. The potential for direct photolysis by absorption of solar radiation or indirect photolysis through reactions with photochemically generated species like hydroxyl radicals in the atmosphere or aquatic environments has not been studied. Consequently, the photodegradation mechanisms and quantum yields are unknown.

Biodegradation Potential and Microbial Metabolism

The biodegradability of this compound has not been assessed. While some microorganisms are known to degrade chlorinated aliphatic compounds and tertiary alcohols, the specific metabolic pathways and the susceptibility of this particular compound to microbial attack are yet to be investigated. Studies on other chlorinated compounds suggest that the position and number of chlorine atoms significantly affect biodegradability.

Characterization of Environmental Metabolites and Transformation Products

As no environmental fate studies have been conducted, there is no information available on the metabolites and transformation products of this compound in the environment. Identification of such products would be crucial for a complete understanding of its environmental impact.

Methodologies for Environmental Monitoring and Analytical Assessment

Specific analytical methods for the detection and quantification of this compound in environmental matrices like water, soil, or air have not been reported. However, general methods for the analysis of chlorinated volatile organic compounds and alcohols could likely be adapted.

For water samples, techniques such as gas chromatography (GC) coupled with a mass spectrometer (MS) or an electron capture detector (ECD) would be suitable starting points for method development. Sample preparation would likely involve purge-and-trap or liquid-liquid extraction to concentrate the analyte. For soil and sediment, extraction with an appropriate solvent followed by GC analysis would be a probable approach.

The table below outlines potential analytical techniques that could be developed for the monitoring of this compound.

Analytical TechniqueSample MatrixPotential Sample PreparationDetection Method
Gas Chromatography (GC)Water, Soil, AirPurge-and-Trap, Liquid-Liquid Extraction, Headspace AnalysisMass Spectrometry (MS), Electron Capture Detector (ECD)
High-Performance Liquid Chromatography (HPLC)WaterDirect InjectionNot ideal due to volatility

It is important to emphasize that the development and validation of a specific and sensitive analytical method are prerequisites for any environmental monitoring and fate studies of this compound.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions to the Field

A thorough review of existing scientific literature indicates that the chemical compound 1,1-Dichloro-2-methylbutan-2-ol is a largely uncharacterized molecule. While its basic chemical structure and identifiers are listed in chemical databases, there is a notable absence of dedicated research studies on its synthesis, properties, or reactivity. nih.gov Consequently, there are no specific research findings to synthesize regarding its role or contribution to the field of chemistry.

The chlorination of tertiary alcohols is a known transformation in organic chemistry, with historical patents describing general methods that involve treating the alcohol with chlorine while neutralizing the hydrochloric acid byproduct to prevent the formation of dichlorides. google.com However, no specific application or optimization of these methods for the synthesis of this compound has been documented. Research into the halogenation of alcohols continues to evolve, with modern methods focusing on deoxygenative halogenation or the use of reagents like thionyl chloride and phosphorus halides under various conditions. acs.orgchemistrywithdrsantosh.comchemguide.co.uk Yet, the application of these contemporary synthetic routes to this particular substrate remains unreported. The field of asymmetric dichlorination has also seen advances, particularly for allylic alcohols, but these specialized methods are not directly applicable to the synthesis of the target compound. nih.gov

The current state of knowledge is therefore limited to its theoretical identity, without experimental data to support any specific findings. The table below summarizes the current research status.

Identification of Unexplored Research Avenues and Methodological Gaps

The absence of dedicated research on this compound presents numerous unexplored avenues and methodological gaps.

Synthetic and Methodological Gaps:

Synthesis and Optimization: The primary research gap is the development of a reliable and high-yielding synthesis for this compound. Future work should explore the direct chlorination of 2-methylbutan-2-ol using various modern chlorinating agents (e.g., sulfuryl chloride, N-chlorosuccinimide, or a Ph₃P/CCl₄ system) and compare their efficiency, selectivity, and scalability.

Purification and Characterization: Methodologies for the purification of this gem-dichloro alcohol need to be established. Comprehensive characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and elemental analysis is required to create a referenceable data set for the compound.

Unexplored Research Questions:

Reactivity Profile: The chemical reactivity of the compound is entirely unknown. Research is needed to understand how the tertiary alcohol and the gem-dichloremethyl group influence each other's reactivity. Studies could investigate its behavior under nucleophilic, electrophilic, and reductive conditions.

Potential as a Synthetic Intermediate: The vicinal arrangement of a tertiary hydroxyl group and a dichloromethyl group suggests potential as a unique building block. Research could explore its conversion into other functional groups, such as aldehydes, carboxylic acids, or heterocyclic structures, which could be valuable in medicinal or materials chemistry.

Stereochemistry: Although the parent compound is achiral, its reactions could lead to the formation of chiral centers. Future studies on its derivatization could explore stereoselective transformations.

Broader Implications for Sustainable Chemistry and Novel Chemical Entity Design

While specific data is absent, the study of this compound and similar structures could have broader implications for green chemistry and the design of new molecules.

Sustainable Chlorination: Research into the synthesis of this compound could drive the development of more sustainable chlorination methods. Modern approaches aim to replace harsh reagents with greener alternatives, such as photocatalytic methods using mild light and iron-sulfur catalysts or processes that utilize chlorine-containing waste as the chlorinating agent. chemistryforsustainability.orgnih.gov Developing an efficient synthesis for this molecule could serve as a model for eco-friendly chlorinations of other tertiary alcohols.

Atom Economy and Process Efficiency: Traditional chlorination reactions can be inefficient and produce significant waste. researchgate.net Future research could focus on continuous flow processes or catalytic cycles that improve atom economy and minimize byproducts, aligning with the principles of sustainable chemical manufacturing. researchgate.net

Design of Novel Chemical Entities: Halogenated compounds are crucial in pharmaceuticals and agrochemicals, often enhancing properties like metabolic stability or binding affinity. worldchlorine.org As a polychlorinated alcohol, this compound represents a simple yet unexplored scaffold. A full understanding of its properties could inform the design of more complex molecules with potential biological activity, where the dichloromethyl group could serve as a key structural or reactive element. The development of methods to selectively modify such compounds challenges existing synthetic strategies and could lead to new pathways for creating novel chemical diversity. nih.gov

Table of Mentioned Compounds

Q & A

Q. What are the recommended synthetic routes for 1,1-Dichloro-2-methylbutan-2-ol in laboratory settings?

A plausible method involves hydrochlorination of a precursor diol or triol. For example, 1,4-Dichloro-2-butanol is synthesized by reacting 1,2,4-butanetriol with HCl under controlled conditions (90–110°C), followed by neutralization and distillation . Adapting this approach, researchers could substitute the triol with a methyl-substituted diol (e.g., 2-methylbutane-2,3-diol) and optimize reaction parameters (temperature, HCl concentration) to target this compound. Key considerations include monitoring reaction progress via gas chromatography (GC) and ensuring anhydrous conditions to minimize side reactions.

Q. How can researchers ensure the purity of this compound post-synthesis?

Purification typically involves fractional distillation under reduced pressure (e.g., 12.6–13.3 kPa for similar chlorinated alcohols) to isolate the target compound . Analytical validation via GC-MS or HPLC (using reference standards like those in and ) is critical. For structural confirmation, 1^1H and 13^{13}C NMR spectroscopy can resolve chlorine-induced splitting patterns and verify the methyl group’s position .

Q. What safety protocols are essential when handling this compound?

While specific toxicity data for this compound is limited, analogous chlorinated alcohols require strict precautions:

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in sealed containers under inert gas (e.g., N2_2) to prevent degradation . Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for persistent symptoms .

Advanced Research Questions

Q. How can NMR spectroscopy resolve structural ambiguities in chlorinated alcohols like this compound?

13^{13}C NMR is particularly effective for identifying chlorine-induced deshielding effects. For example, chlorine atoms at C1 and C2 would cause distinct chemical shifts (e.g., C1: ~70–80 ppm, C2: ~35–45 ppm in dichloro derivatives). DEPT-135 experiments can differentiate CH3_3, CH2_2, and CH groups, while HSQC/TOCSY correlations map proton-carbon connectivity. Comparative analysis with structurally similar compounds (e.g., 1-Amino-2-methylbutan-2-ol in ) aids in peak assignment .

Q. What reaction mechanisms dominate in nucleophilic substitution reactions involving this compound?

Steric hindrance from the methyl group at C2 favors SN_N1 mechanisms for chlorine substitution at C1. The tertiary carbocation intermediate (stabilized by adjacent methyl and hydroxyl groups) reacts with nucleophiles (e.g., OH^-, NH3_3) to form derivatives. Kinetic studies using polar solvents (e.g., DMSO) and varying nucleophile concentrations can elucidate rate-determining steps. Evidence from analogous reactions (e.g., 1,4-Dichloro-2-butanol in ) supports this pathway.

Q. How does the steric environment influence the stability of this compound under varying pH conditions?

Stability studies in acidic/basic media reveal degradation pathways. Under acidic conditions (pH < 3), protonation of the hydroxyl group may lead to elimination reactions (e.g., HCl release). In alkaline environments (pH > 10), nucleophilic displacement of chlorine is accelerated. Researchers should monitor degradation products via LC-MS and employ buffered solutions to maintain stability during storage .

Methodological Tables

Q. Table 1: Analytical Techniques for Chlorinated Alcohols

TechniqueApplicationExample from Evidence
GC-MSPurity assessment, volatile byproduct detection1,4-Dichloro-2-butanol
1^1H/13^{13}C NMRStructural elucidation, stereochemical analysis1-Amino-2-methylbutan-2-ol
HPLCQuantification of polar degradation productsChlorinated standards

Q. Table 2: Key Reaction Parameters for Hydrochlorination

ParameterOptimal RangeImpact on Yield
Temperature90–110°CHigher T accelerates HCl addition
HCl ConcentrationDry gas or glacial acetic acidMinimizes hydrolysis side reactions
Reaction Time0.5–2 hoursProlonged time increases byproducts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.